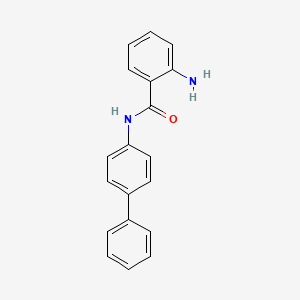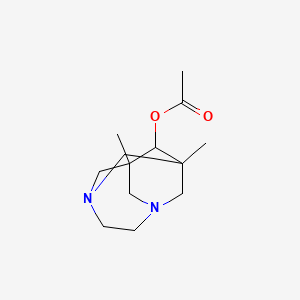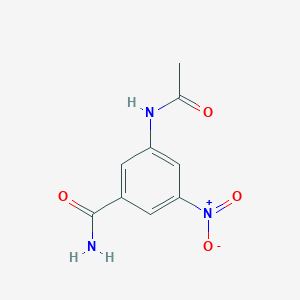
2-amino-N-(biphenyl-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a biphenyl structure, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Amino Group: The amino group can be introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a ligand.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the amino-biphenyl compound with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves scaling up the laboratory synthesis methods. The key steps include:
Large-scale Suzuki-Miyaura Coupling: Utilizing continuous flow reactors to enhance the efficiency and yield of the biphenyl formation.
Automated Buchwald-Hartwig Amination: Employing automated systems to ensure consistent reaction conditions and high throughput.
Efficient Benzoylation: Using optimized conditions for the benzoylation step to minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sulfuric acid, nitric acid, halogens.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Applications De Recherche Scientifique
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobiphenyl: Similar structure but lacks the benzamide moiety.
4-Aminobiphenyl: Amino group positioned differently on the biphenyl structure.
3-Aminobiphenyl: Another positional isomer of aminobiphenyl.
Uniqueness
2-AMINO-N-{[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to the presence of both an amino group and a benzamide moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H16N2O |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-amino-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c20-18-9-5-4-8-17(18)19(22)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,20H2,(H,21,22) |
Clé InChI |
VAZCQOJHXOYNNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]-3-methylpiperidine](/img/structure/B15150763.png)


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150779.png)
![3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B15150786.png)

![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)
![7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15150811.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15150837.png)
![3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium](/img/structure/B15150850.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B15150855.png)
